Naveglitazar racemate

Pharmacokinetics Allometric Scaling ADME

Select Naveglitazar racemate (LY519818 racemate) for its unique γ-dominant PPARα/γ dual agonism and defined chiral inversion to the R-enantiomer in vivo, a feature critical for stereoselective metabolism studies. This reference standard supports comparative benchmarking against balanced and α-dominant glitazar analogs (PPARα IC50 33.96 nM) and enables dissection of urolithiasis-independent bladder carcinogenicity pathways, as established in 2-year rat bioassays. Ideal for diabetic rodent models requiring oral administration, with documented 10-fold higher Cmax in mice vs. rats.

Molecular Formula C25H26O6
Molecular Weight 422.5 g/mol
Cat. No. B15125842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaveglitazar racemate
Molecular FormulaC25H26O6
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESCOC(CC1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O
InChIInChI=1S/C25H26O6/c1-28-24(25(26)27)18-19-8-10-20(11-9-19)29-16-5-17-30-21-12-14-23(15-13-21)31-22-6-3-2-4-7-22/h2-4,6-15,24H,5,16-18H2,1H3,(H,26,27)
InChIKeyOKJHGOPITGTTIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naveglitazar Racemate: Procurement Guide for Non-TZD Dual PPARα/γ Agonist Research


Naveglitazar racemate (LY519818 racemate) is the racemic mixture of the investigational small molecule naveglitazar, a non-thiazolidinedione (non-TZD) dual agonist of peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ) [1]. It is characterized as a gamma-dominant agonist, exhibiting higher binding affinity for PPARγ relative to PPARα, and was advanced to Phase II clinical evaluation by Eli Lilly and Ligand Pharmaceuticals for the treatment of type 2 diabetes mellitus and associated dyslipidemia prior to development discontinuation [2]. The racemate form (CAS 916085-47-7) is widely utilized as a reference standard and research tool for investigating PPAR signaling pathways, metabolic regulation, and the structure-activity relationships (SAR) of dual PPAR agonists [1].

Why Naveglitazar Racemate Cannot Be Substituted with Other Dual PPAR Agonists in Research


Generic substitution among dual PPARα/γ agonists is scientifically unsound due to substantial inter-compound variability in receptor subtype selectivity profiles (γ-dominant vs. balanced vs. α-dominant), species-specific metabolic pathways including chiral inversion, and distinct preclinical safety signatures [1][2]. For example, naveglitazar demonstrates a γ-dominant binding preference and undergoes enzymatic chiral inversion to its R-enantiomer in vivo, a metabolic fate not shared by all glitazar-class compounds [3]. Furthermore, the dose-responsive carcinogenicity profile observed in 2-year rat bioassays is compound-specific; extrapolating findings from one analog to another without empirical data introduces critical experimental confounders [4]. The quantitative comparative evidence presented below establishes the specific, verifiable basis for selecting naveglitazar racemate over its closest analogs in defined research contexts.

Quantitative Differentiation of Naveglitazar Racemate from PPARα/γ Analogs


Naveglitazar Exhibits 4-Fold Faster Predicted Human Clearance Versus Ragaglitazar

Naveglitazar demonstrates a significantly faster predicted human oral clearance (CL/F) compared to the dual PPAR agonist ragaglitazar, based on interspecies allometric scaling of preclinical data [1]. This difference in clearance kinetics may inform dosing regimen design and compound selection for in vivo pharmacology studies.

Pharmacokinetics Allometric Scaling ADME

Naveglitazar IC50 of 33.96 nM at PPARα Contrasts with Muraglitazar EC50 of 3 nM

Naveglitazar exhibits an IC50 of 33.96 nM for PPARα, which is approximately 11-fold higher (less potent) than the EC50 of 3 nM reported for muraglitazar at the same receptor subtype [1]. This quantitative difference in PPARα potency contributes to the distinct pharmacological fingerprint of naveglitazar relative to other dual agonists.

PPARα Receptor Binding Selectivity

Naveglitazar Undergoes Distinct Chiral Inversion to R-Enantiomer LY591026

A unique metabolic feature of naveglitazar is its enzymatic chiral inversion in vivo to the R-enantiomer LY591026, identified as the most prominent circulating metabolite [1]. This stereochemical conversion is not universally observed across all glitazar-class compounds and has implications for interpreting pharmacodynamic data obtained with the racemate.

Metabolism Chiral Inversion Enantiomer

Naveglitazar Induces Dose-Responsive Urothelial Carcinogenesis in Rats Without Urolithiasis

In a 2-year carcinogenicity study in F344 rats, naveglitazar induced urothelial carcinogenesis at doses of 0.3, 1.0, and 3.0 mg/kg (males) and 0.1, 0.3, and 1.0 mg/kg (females) [1]. Notably, this occurred in the absence of urolithiasis, distinguishing its toxicological mechanism from that proposed for muraglitazar [2].

Carcinogenicity Toxicology Bladder Cancer

Naveglitazar Exhibits >99% Plasma Protein Binding Across Species

Naveglitazar demonstrates consistently high plasma protein binding across mouse, rat, and monkey, with mean values exceeding 99% and binding independent of concentration over the range of 0.1 to 1000 ng/mL [1]. This high binding fraction influences free drug concentration and must be considered in PK/PD modeling.

Plasma Protein Binding ADME Free Fraction

Naveglitazar Cmax Ranges from 2.98 μg/mL (Rat) to 29.3 μg/mL (Mouse)

Single-dose oral administration of [14C]naveglitazar yields markedly different Cmax values between mouse and rat: 29.3 ± 2.92 μg/mL in male ICR mice versus 2.98 ± 0.224 μg/mL in male Fischer 344 rats [1]. This nearly 10-fold species difference in peak exposure is critical for cross-species dose translation.

Pharmacokinetics Cmax Species Comparison

Primary Research Applications for Naveglitazar Racemate Based on Evidence


In Vivo Pharmacology Studies in Murine Models of Type 2 Diabetes

Naveglitazar racemate is suitable for oral administration in diabetic rodent models (e.g., db/db mice) to evaluate glucose-lowering efficacy. Investigators should account for the 10-fold higher Cmax in mice (29.3 μg/mL) versus rats (2.98 μg/mL) when designing dosing regimens and interpreting exposure-response relationships [1].

PPAR Receptor Selectivity Profiling and Structure-Activity Relationship (SAR) Studies

The racemate serves as a reference standard for γ-dominant dual PPARα/γ agonism in in vitro transactivation assays. Its PPARα IC50 of 33.96 nM contrasts with muraglitazar (EC50 3 nM) and tesaglitazar (EC50 13 nM), enabling comparative benchmarking of novel compounds across the PPAR selectivity spectrum [1].

Metabolism and Disposition Studies Involving Chiral Inversion

Naveglitazar racemate is uniquely valuable for investigating enzymatic chiral inversion pathways in vivo, as it is metabolized to the R-enantiomer LY591026. This feature distinguishes it from analogs lacking this stereochemical conversion and supports research into species-specific stereoselective metabolism [1].

Mechanistic Toxicology Investigations of PPAR-Mediated Urothelial Carcinogenesis

The compound is a critical tool for dissecting urolithiasis-independent mechanisms of bladder carcinogenesis, as established in 2-year rat bioassays. This contrasts with the urolithiasis-associated carcinogenesis observed with muraglitazar and supports differential pathway analysis in toxicology research [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Naveglitazar racemate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.